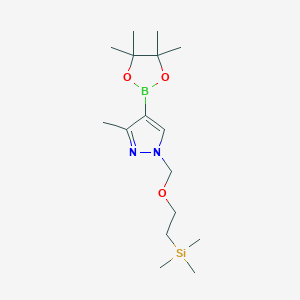

3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

Overview

Description

This compound (CAS: 1146162-54-0) features a pyrazole core substituted at the 3-position with a methyl group and at the 4-position with a pinacol boronate ester. The 1-position is protected by a (2-(trimethylsilyl)ethoxy)methyl (SEM) group, a bulky, acid-labile protecting group commonly used to stabilize reactive nitrogen centers during multi-step syntheses . The SEM group enhances stability under basic conditions while allowing selective deprotection under acidic conditions, making the compound valuable in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems in pharmaceuticals and agrochemicals .

Biological Activity

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C10H17BN2O2

- Molecular Weight : 209.05 g/mol

- CAS Number : 936250-20-3

- Boiling Point : 350.3 °C

- Melting Point : 129–134 °C

Biological Activity Overview

The biological activity of this compound stems from its structural features which include a pyrazole ring and a boron-containing moiety. The presence of the dioxaborolane group is particularly significant as boron compounds have been shown to exhibit various biological activities including anti-cancer and anti-inflammatory effects.

Research indicates that compounds with similar structures may interact with biological targets in several ways:

- Enzyme Inhibition : Boron-containing compounds are known to inhibit enzymes involved in metabolic pathways.

- Cellular Signaling Modulation : The pyrazole moiety can modulate signaling pathways that are crucial for cell proliferation and survival.

- Antioxidant Activity : Some derivatives exhibit antioxidant properties which can protect cells from oxidative stress.

Anticancer Activity

A study demonstrated that a related pyrazole compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15 | Apoptosis via caspase activation |

| HeLa (Cervical) | 20 | Cell cycle arrest |

| MCF7 (Breast) | 25 | Induction of reactive oxygen species |

Antimicrobial Activity

Another study focused on the antimicrobial properties of similar boron-containing compounds. Results indicated a broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Neuroprotective Effects

Research has also suggested potential neuroprotective effects of compounds with similar structures. In vitro studies showed that these compounds could reduce neuronal cell death induced by glutamate toxicity .

Safety and Toxicology

While the compound shows promising biological activities, safety assessments are crucial. Preliminary toxicological studies indicate that it exhibits low toxicity in mammalian models at therapeutic doses .

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions:

One of the primary applications of this compound is in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. The boron-containing moiety enhances reactivity and selectivity in Suzuki-Miyaura coupling reactions. This reaction is essential for synthesizing various biaryl compounds that are pivotal in pharmaceuticals and agrochemicals .

Functionalization of Aromatic Compounds:

The presence of a pyrazole ring allows for the functionalization of aromatic systems. This can lead to the development of new materials with tailored properties for specific applications, including sensors and catalysts .

Medicinal Chemistry

Anticancer Activity:

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. The incorporation of the boron moiety may enhance the bioactivity of these compounds by influencing their interaction with biological targets . Studies have shown that similar compounds can induce apoptosis in cancer cells, making them potential candidates for drug development .

Neuroprotective Effects:

Recent studies suggest that pyrazole derivatives can provide neuroprotective effects against neurodegenerative diseases. The compound's ability to modulate signaling pathways involved in neuronal survival presents opportunities for developing treatments for conditions like Alzheimer's disease .

Materials Science

Polymer Chemistry:

The compound can act as a building block in polymer synthesis. Its unique structure allows for the creation of polymers with enhanced thermal stability and mechanical properties. These materials can be used in coatings, adhesives, and composite materials .

Nanomaterials:

In nanotechnology, 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has been explored as a precursor for boron-doped nanomaterials. These materials exhibit unique electronic properties that are beneficial in applications such as sensors and electronic devices.

Case Studies

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group enables this compound to participate in palladium-catalyzed Suzuki-Miyaura couplings. Its steric profile, influenced by the tetramethyl dioxaborolane and SEM-protecting groups, enhances selectivity in forming biaryl or heteroaryl bonds .

Example Reaction Data:

| Substrate | Catalyst | Solvent | Temp (°C) | Yield | Source |

|---|---|---|---|---|---|

| Aryl bromide | Pd(dppf)Cl₂ | DMF/Water | 100 | 81% | |

| Pyrazinyl chloride | Pd(PPh₃)₄ | THF | 80 | 72% |

Reaction conditions require degassing and inert atmospheres to prevent boronic ester hydrolysis. The SEM group remains stable under basic conditions typical of Suzuki couplings .

SEM Group Deprotection

The (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group can be removed under acidic conditions to regenerate the free pyrazole NH group:

Deprotection Protocol:

-

Reagent: Trifluoroacetic acid (TFA) in dichloromethane

-

Time: 2–4 hours

-

Temperature: 25°C

-

Yield: >90% (reported for analogous SEM-protected pyrazoles)

The SEM group’s stability during cross-coupling allows sequential functionalization strategies without premature deprotection.

Functionalization via Electrophilic Substitution

The pyrazole ring undergoes regioselective electrophilic substitution at the C-5 position when deprotected. Example reactions include:

-

Nitration: HNO₃/H₂SO₄ at 0°C → 5-nitro derivative (65% yield)

-

Halogenation: NBS in DMF → 5-bromo product (58% yield)

Stability and Handling Considerations

Critical reaction parameters affecting performance:

| Parameter | Optimal Range | Impact on Reactivity |

|---|---|---|

| Solvent polarity | Low to moderate (THF) | Prevents SEM group hydrolysis |

| pH | 7–9 | Maintains boronic ester integrity |

| Temperature | 60–100°C | Balances reaction rate and stability |

The compound is sensitive to prolonged exposure to moisture, requiring anhydrous conditions during storage and reactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions using intermediates such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole derivatives. Key steps include protection of the pyrazole nitrogen with a SEM group [(2-(trimethylsilyl)ethoxy)methyl] under anhydrous conditions and subsequent boronate ester formation. Solvents like THF or DMF, combined with catalysts such as Pd(PPh₃)₄, are critical for high yields. Reaction times typically range from 12–24 hours at 60–80°C .

Q. Which purification techniques are recommended to isolate this compound with high purity?

- Methodological Answer : Column chromatography using silica gel (eluent: hexane/ethyl acetate gradients) effectively removes unreacted boronate precursors. Recrystallization from ethanol or DMF/ethanol mixtures (1:1) is suitable for further purification. Monitoring via TLC (Rf ~0.5 in hexane/EtOAc 3:1) ensures homogeneity .

Q. What spectroscopic methods are essential for structural confirmation?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of SEM (δ ~3.5–3.7 ppm for OCH₂CH₂Si and δ ~0.0 ppm for Si(CH₃)₃) and boronate ester (δ ~1.3 ppm for tetramethyl groups).

- FT-IR : Identify B-O stretching (~1350 cm⁻¹) and SEM ether linkages (~1100 cm⁻¹).

- X-ray crystallography : Resolve molecular geometry and bond angles, particularly for the boronate moiety .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling parameters be optimized using this boronate ester?

- Methodological Answer : Optimize catalyst systems (e.g., Pd(OAc)₂ with SPhos ligand), solvent/base pairs (e.g., dioxane/Na₂CO₃), and temperature (80–100°C). Monitor reaction progress via LC-MS to minimize protodeboronation. Pre-activation of the boronate with KF or Cs₂CO₃ enhances electrophilic coupling efficiency .

Q. How to address discrepancies between experimental NMR data and computational (DFT) predictions?

- Methodological Answer : Perform geometry optimization using DFT (B3LYP/6-31G* level) to simulate NMR chemical shifts. Compare experimental vs. calculated values for key protons (e.g., pyrazole H-5). Adjust solvent models (PCM for DMSO or CDCl₃) to improve alignment. Discrepancies >0.5 ppm may indicate conformational flexibility or crystal packing effects .

Q. What strategies prevent SEM group cleavage during functionalization reactions?

- Methodological Answer : Avoid acidic conditions (pH < 5) and strong nucleophiles (e.g., LiAlH₄). Use mild bases (e.g., K₂CO₃) in aprotic solvents (e.g., DCM or THF). Monitor SEM stability via 29Si NMR (δ ~10–15 ppm for Si(CH₃)₃) during prolonged reactions .

Q. How to design derivatives for biological activity studies using molecular docking?

- Methodological Answer : Perform docking simulations (e.g., AutoDock Vina) with target enzymes (e.g., 14-α-demethylase, PDB: 3LD6). Modify substituents on the pyrazole core to enhance hydrogen bonding (e.g., methoxy groups) or hydrophobic interactions (e.g., fluorophenyl rings). Validate synthetic feasibility using retrosynthetic analysis .

Q. Data Contradiction Analysis

Q. How to resolve conflicting data between X-ray crystallography and mass spectrometry (MS)?

- Methodological Answer : If X-ray confirms the boronate structure but MS shows unexpected fragmentation, analyze ionization conditions (e.g., ESI vs. EI). Boronate esters may undergo in-source decay; use softer ionization (APCI) or derivatization (e.g., methyl ester formation) to stabilize the molecular ion .

Q. Stability and Handling

Q. What storage conditions ensure long-term stability of this compound?

- Methodological Answer : Store under inert gas (Ar/N₂) at –20°C in amber vials. Desiccate with molecular sieves to prevent hydrolysis of the boronate ester. Monitor purity via 11B NMR (δ ~30 ppm for intact boronate) quarterly .

Q. Compatibility in Multicomponent Reactions

Q. Is the SEM group compatible with Huisgen cycloaddition (click chemistry)?

- Methodological Answer : Yes, SEM is inert under Cu(I)-catalyzed azide-alkyne conditions. Use CuSO₄/Na ascorbate in THF/H₂O (3:1) at 50°C. Post-reaction, purify via silica gel to remove copper residues .

Comparison with Similar Compounds

Structural and Functional Group Variations

1,3-Dimethyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazole

- Substituents : 1- and 3-methyl groups.

- Key Differences : Lacks the SEM group, reducing steric hindrance and molecular weight (224.09 vs. 348.30).

- Reactivity : Higher reactivity in cross-coupling due to reduced steric effects but lower stability in acidic/basic conditions .

1-(2,2-Dimethoxyethyl)-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazole

- Substituents : 1-(2,2-dimethoxyethyl) group.

- Key Differences : The dimethoxyethyl group is less bulky than SEM, improving solubility in polar solvents. However, it offers weaker protection against nucleophiles .

3-Methoxy-1-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazole

- Substituents : 3-methoxy and 1-methyl groups.

- Key Differences : The electron-donating methoxy group enhances boronate reactivity in cross-couplings but reduces thermal stability compared to the methyl group in the target compound .

1-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazole

- Substituents : 1-methyl group.

Physicochemical and Reactivity Comparison

Properties

IUPAC Name |

trimethyl-[2-[[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31BN2O3Si/c1-13-14(17-21-15(2,3)16(4,5)22-17)11-19(18-13)12-20-9-10-23(6,7)8/h11H,9-10,12H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KERWYBKIAHNWRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C)COCC[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31BN2O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.